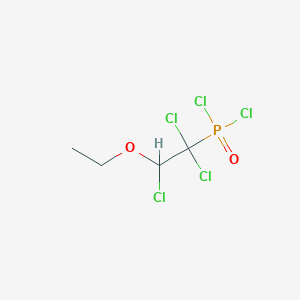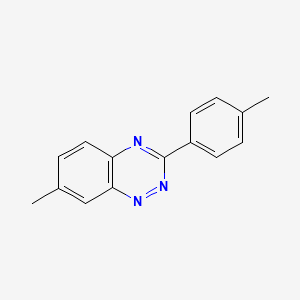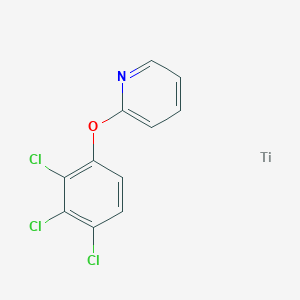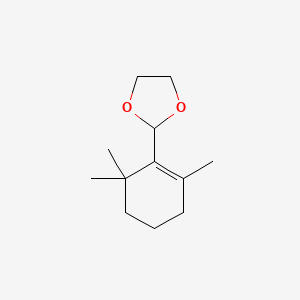
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism by which 2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
Similar Compounds
2,6,6-Trimethylcyclohex-1-en-1-yl)but-2-enone: This compound shares a similar cyclohexene ring structure but differs in the presence of a butenone group instead of a dioxolane ring.
2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid: This compound contains a boronic acid group, which imparts different chemical properties and reactivity.
Uniqueness
2-(2,6,6-Trimethylcyclohex-1-en-1-yl)-1,3-dioxolane is unique due to its dioxolane ring, which provides distinct chemical reactivity and potential applications. The presence of the dioxolane ring allows for unique interactions in chemical reactions and biological systems, setting it apart from similar compounds.
特性
CAS番号 |
78842-55-4 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
2-(2,6,6-trimethylcyclohexen-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C12H20O2/c1-9-5-4-6-12(2,3)10(9)11-13-7-8-14-11/h11H,4-8H2,1-3H3 |
InChIキー |
YMGXLKVMUJMYTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)

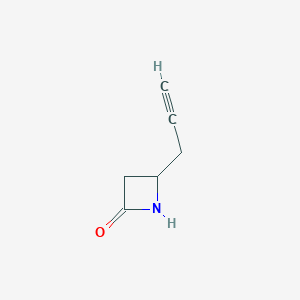
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
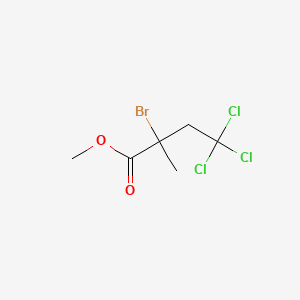
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
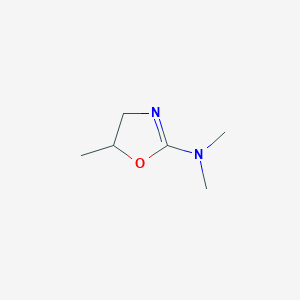
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
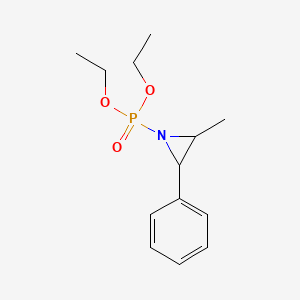

![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)
